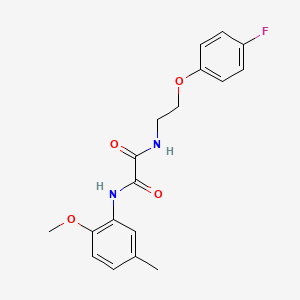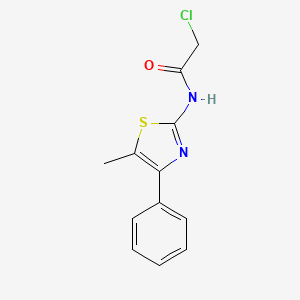
2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Agent Development
New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized, including 2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide, and studied for their potential as anticancer agents. These compounds were tested against human lung adenocarcinoma cells and mouse embryoblast cell lines, demonstrating selectivity and cytotoxicity, particularly in compounds like 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019)(source).
Antibacterial Activities
Research has shown the synthesis of various derivatives of 2-chloro-N-(thiazol-2-yl)acetamide, including the subject compound, that exhibited significant antibacterial activities. These activities were observed in compounds like 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives (Ramalingam, Ramesh, & Sreenivasulu, 2019)(source).
Synthesis of Arylidene Compounds
2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide was used in the synthesis and characterization of new arylidene compounds from 2-iminothiazolidine-4-one derivatives. These compounds have demonstrated antimicrobial activity against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa (Azeez & Abdullah, 2019)(source).
Analgesic Activity Evaluation
Some studies have focused on synthesizing novel 2-chloro-N,N-diphenylacetamide derivatives, including the subject compound, and evaluating their analgesic activity. These studies used docking on enzymes and in vivo analgesic activity evaluation methods (Kumar, Kumar, & Mishra, 2019)(source).
Antifungal and Anticonvulsant Agents
Further research includes the synthesis of heterocyclic compounds with a sulfonamide thiazole moiety, using 2-chloro-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide. These compounds were evaluated for their anticonvulsant and antifungal activities, with some showing promising results (Farag et al., 2012)(source).
Propiedades
IUPAC Name |
2-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-11(9-5-3-2-4-6-9)15-12(17-8)14-10(16)7-13/h2-6H,7H2,1H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFWXJNAOAVBML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCl)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2376183.png)
![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2376184.png)
![4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride](/img/structure/B2376185.png)
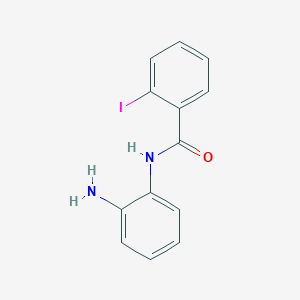
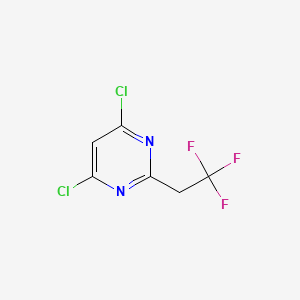
![N-[2-(4-phenylpiperazin-1-yl)ethyl]-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2376191.png)
![3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2376193.png)
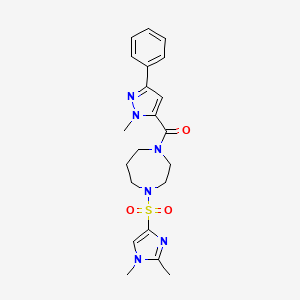
![5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2376195.png)
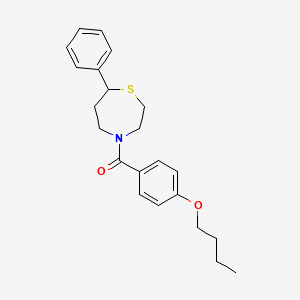
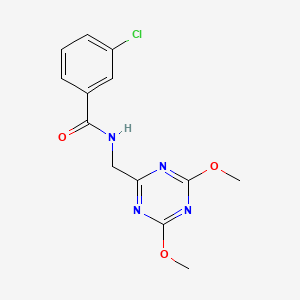
![5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2376200.png)
![(E)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}amino benzoate](/img/structure/B2376203.png)
